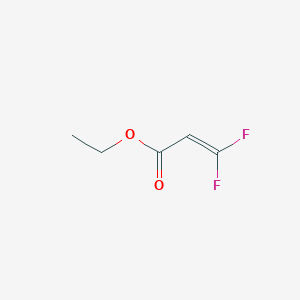

Ethyl 3,3-difluoroprop-2-enoate

Description

Significance of Fluorine in Organic Synthesis and Chemical Biology

The incorporation of fluorine into organic molecules is a powerful strategy in modern drug discovery and materials science. wikipedia.orgbohrium.comyoutube.com The unique properties of the fluorine atom, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's characteristics. numberanalytics.comacs.org

In the realm of chemical biology , fluorination can enhance a drug's metabolic stability by blocking sites susceptible to enzymatic degradation, thereby prolonging its therapeutic effect. wikipedia.orgyoutube.com The increased lipophilicity imparted by fluorine can also improve a drug's ability to cross cell membranes, leading to better bioavailability. wikipedia.org It is estimated that approximately 20-30% of all new approved drugs contain at least one fluorine atom. sigmaaldrich.com

In organic synthesis , the introduction of fluorine can modulate the acidity and reactivity of neighboring functional groups, providing chemists with fine control over chemical transformations. sigmaaldrich.comfluorochem.co.uk Fluorinated compounds also find applications in materials science, contributing to the development of polymers with enhanced thermal stability and unique surface properties. sigmaaldrich.com

Overview of α,β-Unsaturated Esters as Versatile Synthetic Intermediates

α,β-Unsaturated esters are a cornerstone of organic synthesis, valued for their dual reactivity. nih.gov The conjugated system of the carbon-carbon double bond and the carbonyl group allows for a variety of chemical transformations.

These compounds can undergo 1,2-addition to the carbonyl group and 1,4-conjugate addition (Michael addition) to the β-carbon, making them susceptible to attack by a wide range of nucleophiles. nih.gov They are also key precursors in various cycloaddition reactions, such as the Diels-Alder reaction, and can participate in pericyclic reactions. nih.gov Furthermore, the double bond can be subjected to hydrogenation, epoxidation, and dihydroxylation reactions, while the ester functionality can be hydrolyzed, reduced, or converted to other functional groups. This rich reactivity profile makes α,β-unsaturated esters indispensable building blocks for the synthesis of complex natural products and pharmaceuticals. nih.gov

The Distinctive Role of Ethyl 3,3-Difluoroprop-2-enoate as a Key Fluorinated Building Block

This compound, with its chemical formula C5H6F2O2, emerges as a particularly valuable synthetic tool by merging the advantageous properties of both fluorinated compounds and α,β-unsaturated esters. sigmaaldrich.com The presence of the two fluorine atoms at the β-position significantly influences the electronic nature of the double bond, making the β-carbon even more electrophilic and thus more susceptible to nucleophilic attack compared to its non-fluorinated counterparts.

This heightened reactivity, coupled with the inherent versatility of the α,β-unsaturated ester framework, allows for the introduction of the difluoromethyl group (CF2H) or a difluoromethylene (CF2) unit into a wide array of molecular architectures. The difluoromethyl group is a recognized bioisostere of a hydroxyl or thiol group, capable of forming hydrogen bonds and altering the conformational preferences of molecules. The strategic incorporation of this moiety can lead to compounds with improved biological activity and pharmacokinetic profiles.

The table below summarizes some of the key physicochemical properties of this compound.

| Property | Value |

| CAS Number | 407-35-2 |

| Molecular Formula | C5H6F2O2 |

| Molecular Weight | 136.09 g/mol |

| Appearance | Colorless liquid |

| Boiling Point | 128-130 °C |

| Density | 1.189 g/mL at 25 °C |

This data is compiled from publicly available chemical databases.

In essence, this compound serves as a powerful and versatile building block, enabling chemists to readily access novel fluorinated molecules with potential applications in medicinal chemistry, agrochemistry, and materials science.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl 3,3-difluoroprop-2-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6F2O2/c1-2-9-5(8)3-4(6)7/h3H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVWPYWYSMMACBA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=C(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6F2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

136.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Ethyl 3,3 Difluoroprop 2 Enoate and Its Analogues

Traditional Approaches to the Synthesis of gem-Difluoroalkenes

The synthesis of gem-difluoroalkenes, including scaffolds like ethyl 3,3-difluoroprop-2-enoate, has historically relied on several key methodologies. Among the most established are olefination reactions, which construct the carbon-carbon double bond.

The Wittig reaction , a cornerstone of alkene synthesis, has been adapted for difluoroolefination. organic-chemistry.orgwikipedia.orgnumberanalytics.com This typically involves the reaction of an aldehyde or ketone with a phosphorus ylide. For gem-difluoroalkenes, reagents such as difluoromethyl phosphonium (B103445) salts are used. researchgate.net However, these reactions can be limited, often being most effective for aromatic aldehydes and activated ketones, while sometimes suffering from the need for toxic reagents or the formation of undesired byproducts. cas.cn

Another classical approach is the Julia-Kocienski olefination . researchgate.netnih.govresearchgate.net This modified, one-pot version of the Julia olefination utilizes heteroaryl sulfones, such as benzothiazol-2-yl (BT) or 1-phenyl-1H-tetrazol-5-yl (PT) sulfones, which react with carbonyl compounds to form alkenes. nih.govorganic-chemistry.org The reaction of α-fluorinated sulfones with aldehydes or ketones provides a direct route to fluorinated alkenes. researchgate.netnih.gov Specifically, difluoromethyl 2-pyridyl sulfone has been identified as a stable, crystalline reagent for the gem-difluoroolefination of a wide range of aldehydes and ketones. cas.cn

Other traditional methods include β-elimination reactions from functionalized difluoromethyl compounds and the dehydrofluorination of trifluoromethyl groups. nih.govnih.gov These strategies, while effective, often require harsh conditions and may have limited functional group tolerance.

Modern Advancements in Organofluorine Compound Synthesis

The field of organofluorine chemistry has seen significant advancements, moving towards more efficient, selective, and environmentally benign methods. mdpi.comeurekaselect.com The incorporation of fluorine is known to dramatically alter the physicochemical properties of molecules, enhancing metabolic stability, lipophilicity, and bioactivity, which is of particular interest in the development of pharmaceuticals and agrochemicals. eurekaselect.comresearchgate.netrsc.org

Modern synthetic strategies have focused on the development of new fluorinating reagents that are safer and easier to handle than traditional ones like anhydrous hydrogen fluoride (B91410). rsc.org These include a range of both nucleophilic and electrophilic fluorine sources. Furthermore, significant progress has been made in the catalytic C-H fluorination, allowing for the direct introduction of fluorine atoms into organic molecules without the need for pre-functionalization. springernature.com

The synthesis of gem-difluoroalkenes, in particular, has benefited from these innovations. They are recognized not only as important structural motifs in bioactive molecules but also as versatile synthetic intermediates that can be transformed into other valuable fluorine-containing compounds. nih.govacs.org Modern methods provide access to these building blocks under milder conditions and with greater functional group compatibility than traditional routes.

Catalytic Strategies for Accessing this compound Scaffolds

Catalysis has revolutionized the synthesis of organofluorine compounds, enabling reactions that were previously challenging or impossible. These strategies offer high levels of control over reactivity and selectivity, often under mild conditions.

Transition-Metal Catalyzed Routes, including Palladium-catalyzed Nucleophilic Substitution Reactions

Transition-metal catalysis, particularly with palladium, has become a powerful tool for forming carbon-carbon and carbon-heteroatom bonds. In the context of gem-difluoroalkene synthesis, palladium-catalyzed cross-coupling reactions are of significant importance. The Kumada-Tamao-Corriu cross-coupling of gem-difluoroalkenes with Grignard reagents, catalyzed by either palladium or nickel complexes, proceeds under mild conditions to afford di-cross-coupled products in good yields. nih.govacs.org

Palladium catalysts have also been employed for the carbonylative cross-coupling of difluoroalkyl halides with alkylboranes under atmospheric pressure of carbon monoxide, providing access to alkyldifluoroalkyl ketones. acs.org Furthermore, palladium-catalyzed intramolecular C-H difluoroalkylation has been developed for the synthesis of 3,3-difluoro-2-oxindoles, demonstrating the utility of this approach in constructing complex fluorinated heterocycles. sheridancollege.ca The synthesis of 2-(aminomethyl)indoles has also been achieved via a palladium-catalyzed reaction, showcasing the versatility of this metal in constructing diverse molecular architectures. nih.gov

A novel palladium-catalyzed cross-coupling of gem-difluorinated cyclopropanes with gem-diborylalkanes has been reported, yielding 2-fluoroallylic gem-diboronic esters with high selectivity. rsc.orgnih.gov These products can be further transformed, highlighting the synthetic utility of palladium catalysis in generating diverse fluorinated building blocks. nih.gov

| Catalyst/Ligand | Reactants | Product Type | Yield (%) | Reference |

| Pd(OAc)₂ / XantPhos | Difluoroalkyl iodide, Alkyl-9-BBN, CO | Alkyldifluoroalkyl ketone | up to 95% | acs.org |

| Pd₂(dba)₃ / BrettPhos | Aryl halide, Amide with CF₂Br group | 3,3-Difluoro-2-oxindole | up to 99% | sheridancollege.ca |

| Pd(dppf)Cl₂ | gem-Difluorocyclopropane, gem-Diborylmethane | 2-Fluoroalkenyl monoboronate | up to 92% | nih.gov |

| Pd(PPh₃)₄ | gem-Difluoroalkene, Grignard reagent | Di-cross-coupled alkene | up to 94% | nih.gov |

Organocatalytic Methodologies for Fluorinated Systems

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful strategy in asymmetric synthesis, including the synthesis of fluorinated compounds. nih.govacs.org This approach avoids the use of potentially toxic and expensive transition metals.

A key strategy involves the use of chiral secondary amines, such as proline derivatives, to catalyze the enantioselective α-fluorination of aldehydes and ketones. nih.gov These catalysts activate the substrate by forming an enamine intermediate, which then reacts with an electrophilic fluorine source like N-fluorobenzenesulfonimide (NFSI). This methodology provides access to chiral α-fluoro carbonyl compounds, which are valuable building blocks.

Organocatalysis has also been applied to the synthesis of more complex fluorinated structures. For example, a highly diastereoselective method for producing 3-fluoro-3′-hydroxy-3,3′-bisoxindoles from fluorooxindoles and isatins has been developed using triethylamine (B128534) as the catalyst in protic solvents. acs.org This reaction is notable for its high yield, scalability, and lack of need for chromatographic purification. acs.org The synthesis of fluorinated 1,2,3-triazoles can also be achieved through enamine catalysis from ketones and azides. rsc.org

| Catalyst | Reactants | Product Type | Stereoselectivity | Reference |

| Jørgensen catalyst | Galactosyl ethanal, NFSI | α-Fluorinated C-glycoside | High diastereoselectivity | nih.gov |

| Triethylamine | 3-Fluoro-1-phenylindolin-2-one, Isatin | 3-Fluoro-3'-hydroxy-3,3'-bisoxindole | >99:1 dr | acs.org |

Photoredox Catalysis in gem-Difluoroallylation Reactions

Visible-light photoredox catalysis has become a prominent tool in modern organic synthesis, enabling the generation of radical intermediates under exceptionally mild conditions. This strategy has been successfully applied to the synthesis of gem-difluoroalkenes. chemistryviews.org

A key transformation is the gem-difluoroallylation of alkyl iodides with α-trifluoromethyl alkenes. organic-chemistry.org In this process, a photocatalyst, such as an iridium complex or an organic dye like 4CzIPN, absorbs visible light and initiates a single-electron transfer process. acs.orgorganic-chemistry.org This leads to the generation of an alkyl radical from an alkyl iodide, which then adds to an α-trifluoromethyl alkene. A subsequent β-fluoride elimination yields the desired gem-difluoroalkene. acs.orgorganic-chemistry.org This method is notable for its broad substrate scope, accommodating primary, secondary, and tertiary alkyl iodides, and its high functional group tolerance. organic-chemistry.org

This approach has also been extended to other radical precursors, such as α-silyl ethers, for the defluoroaryloxymethylation of α-trifluoromethyl alkenes. researchgate.net Furthermore, photoredox catalysis can be combined with other catalytic modes, such as copper catalysis, for reactions like the gem-difluoroalkylation-cyanation of 1,3-enynes. nih.gov The difunctionalization of gem-difluoroalkenes using sulfonyl chlorides and alcohols has also been achieved via photoredox catalysis. acs.org

Electrochemical Synthesis of Fluorinated Alkenes

Electrochemical synthesis, or electrosynthesis, offers a green and sustainable alternative to traditional redox chemistry by using electricity to drive chemical reactions. wikipedia.org This approach has been applied to the synthesis of fluorinated compounds, including fluorinated alkenes.

Electrochemical fluorination (ECF) is a foundational method in organofluorine chemistry, often carried out in hydrogen fluoride as the solvent. wikipedia.orgyoutube.com The Simons process, for example, involves the electrolysis of an organic compound in HF, leading to the substitution of hydrogen atoms with fluorine at a nickel anode. wikipedia.orgnih.gov More modern variations use organic solvents with fluoride salts like triethylamine trishydrofluoride (Et₃N·3HF), allowing for the fluorination of alkenes to produce difluoroalkanes. wikipedia.org

Recent advances have focused on the electrochemical difunctionalization of alkenes. For instance, the vicinal fluorosulfonylation of alkenes can be achieved by generating a sulfonyl radical anodically, which adds to the alkene, followed by nucleophilic fluorination. rsc.org Similarly, the fluoroalkynylation of alkenes has been accomplished using a fluoride source and an alkynylation source under electrochemical conditions. rsc.org The use of fluorinated alcohols like 2,2,2-trifluoroethanol (B45653) (TFE) and 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) as solvents or co-solvents in electrosynthesis is also a growing area, as these solvents can actively participate in reactions to modulate reactivity and enable new transformations. acs.org

Chemical Reactivity and Transformation Mechanisms of Ethyl 3,3 Difluoroprop 2 Enoate

Nucleophilic Addition Reactions of the Difluoropropenoate Moiety

The electron-deficient nature of the double bond in ethyl 3,3-difluoroprop-2-enoate makes it susceptible to attack by nucleophiles. This reactivity is a cornerstone of its utility in synthetic organic chemistry, allowing for the introduction of a variety of functional groups.

Reactivity with Carbon-Centered Nucleophiles

The addition of carbon-based nucleophiles to this compound is a powerful method for forming new carbon-carbon bonds. Grignard reagents, for example, can react with the electrophilic double bond.

A general representation of this reaction is the addition of a Grignard reagent (R-MgBr) to the double bond, followed by protonation to yield the saturated product. The methyl group from methylmagnesium bromide, for instance, will attack the carbon atom of the carbon-carbon double bond.

Reactivity with Nitrogen-Centered Nucleophiles

Nitrogen nucleophiles, such as primary and secondary amines, readily add to the activated double bond of this compound. These reactions are often carried out under mildly acidic conditions to facilitate the reaction. The reaction with a primary amine results in the formation of an enamine, which possesses a double bond between a carbon and a nitrogen atom. In contrast, a secondary amine will yield an enamine with a single bond between the carbon and nitrogen, and a double bond on an adjacent carbon.

Studies have also explored the reactions of similar fluorinated compounds, such as ethyl 3-(diethoxyphosphoryl)-3,3-difluoro-2-oxopropionate, with various nucleophilic reagents, leading to the development of new methods for synthesizing difluoromethylphosphonate-substituted nitrogen heterocycles. researchgate.net

Reactivity with Oxygen and Other Heteroatom Nucleophiles

Oxygen-centered nucleophiles, like alkoxides, can also participate in addition reactions with this compound. For instance, the reaction with sodium ethoxide in ethanol (B145695) would lead to the formation of an ether derivative.

Cycloaddition Reactions Involving this compound

Cycloaddition reactions provide an efficient means to construct cyclic structures. This compound and similar fluorinated compounds can participate in various cycloaddition pathways.

[3+2] Cycloadditions Utilizing Fluorinated Building Blocks

The [3+2] cycloaddition is a chemical reaction between a three-atom component and a two-atom component to form a five-membered ring. Research has shown that ethyl (Z)-2-fluoropropenoate undergoes stereospecific and regioselective [3+2] cycloadditions with aryl N-methylnitrones, yielding cycloadducts in good yields. researchgate.net While this specific example does not use this compound, it highlights the potential of fluorinated propenoates in such reactions. These reactions are valuable for creating potentially biologically active heteroaryl derivatives. researchgate.net The presence of fluorine atoms can significantly influence the regioselectivity and stereoselectivity of the cycloaddition.

Radical Reactions and Associated Mechanistic Investigations

The presence of a double bond in this compound makes it a potential substrate for radical reactions. While specific studies on this exact molecule are not extensively documented in publicly available literature, its reactivity can be inferred from the general principles of radical chemistry and studies on similar fluorinated acrylates.

Radical reactions typically proceed via a three-stage mechanism: initiation, propagation, and termination. lumenlearning.com

Initiation: This stage involves the formation of radical species, often through the homolytic cleavage of a weak bond by heat or light. lumenlearning.com Common radical initiators include peroxides and azo compounds like azobisisobutyronitrile (AIBN). libretexts.org

Propagation: The generated radical then reacts with the substrate to form a new radical, which continues the reaction in a chain process. lumenlearning.com In the case of this compound, a radical could add across the double bond.

Termination: The reaction ceases when two radicals combine to form a stable, non-radical product. lumenlearning.com

Types of Radical Reactions:

Radical Addition: Free radicals can add to the carbon-carbon double bond of this compound. lkouniv.ac.in The regioselectivity of this addition would be influenced by the stability of the resulting radical intermediate. The addition of a radical (R•) would likely occur at the carbon atom further from the ester group (C-2) to form a more stabilized radical at the carbon bearing the ester group (C-3), which is also influenced by the fluorine atoms.

Atom Abstraction: While less likely at the double bond, if a saturated analogue were formed, radical reactions could proceed via hydrogen atom abstraction. The selectivity of this process is determined by bond dissociation energies and polar effects. nptel.ac.in

Mechanistic Considerations:

The mechanism of radical addition to this compound would likely follow a standard chain reaction pathway. For instance, in a hypothetical radical addition of HBr initiated by peroxides, the process would be:

Initiation: Homolytic cleavage of the peroxide followed by reaction with HBr to generate a bromine radical (Br•).

Propagation: The bromine radical adds to the double bond of this compound, forming a carbon-centered radical. This radical then abstracts a hydrogen atom from another molecule of HBr to yield the final product and a new bromine radical to continue the chain.

Termination: Combination of any two radical species.

The fluorine atoms at the 3-position would exert a significant electronic effect on the reactivity of the double bond and the stability of any radical intermediates, a factor that requires specific mechanistic investigation for this compound.

Stereochemical Control and Stereoselective Transformations

Controlling the stereochemistry during reactions of this compound is a key challenge and a significant area of research, as the introduction of chiral centers is crucial for applications in medicinal chemistry and materials science.

Strategies for Stereochemical Control:

Chiral Auxiliaries: Attaching a chiral auxiliary to the ester group can induce facial selectivity in reactions at the double bond, leading to diastereoselective transformations. After the reaction, the auxiliary can be removed to yield the enantiomerically enriched product.

Chiral Catalysts: The use of chiral catalysts, such as chiral Lewis acids or organocatalysts, can create a chiral environment around the substrate, directing the approach of the reagent to one face of the double bond. nih.gov For instance, asymmetric organocatalyzed cyclization reactions have been successfully applied to similar fluorinated compounds. nih.gov

Substrate Control: The existing stereochemistry in a molecule can influence the stereochemical outcome of a reaction at a new stereocenter. While this compound is achiral, derivatives with existing chiral centers could be designed to control the stereochemistry of subsequent reactions.

Stereoselective Transformations:

Asymmetric Michael Addition: The conjugate addition of nucleophiles to the double bond of this compound can be rendered stereoselective using chiral catalysts. This would lead to the formation of a new stereocenter at the 2-position.

Asymmetric Cyclopropanation: The reaction of the double bond with a carbene source in the presence of a chiral catalyst, such as a rhodium or copper complex with chiral ligands, could lead to the formation of enantiomerically enriched difluorinated cyclopropane (B1198618) derivatives. nih.gov The development of such methods is of considerable interest for the synthesis of bioactive molecules. nih.gov

Diastereoselective Reactions: In cases where the reacting partner is also chiral, the inherent stereochemistry of both molecules can lead to a diastereoselective outcome.

A summary of potential stereoselective transformations is presented in the table below.

| Transformation | Reagent/Catalyst | Stereochemical Outcome |

| Asymmetric Michael Addition | Chiral Organocatalyst/Nucleophile | Enantiomerically enriched product |

| Asymmetric Cyclopropanation | Chiral Rhodium Catalyst/Diazo Compound | Enantiomerically enriched cyclopropane |

| Diastereoselective Addition | Chiral Nucleophile | Diastereomerically enriched product |

Functional Group Interconversions at the Ester Moiety

The ethyl ester group in this compound can undergo a variety of transformations to other functional groups, which enhances the synthetic utility of this building block.

Common Interconversions:

Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid, 3,3-difluoroprop-2-enoic acid. This reaction can be catalyzed by either acid or base. chemguide.co.uk

Acid-catalyzed hydrolysis: This is a reversible reaction, typically carried out by heating the ester with an excess of a dilute aqueous acid like HCl or H₂SO₄. chemguide.co.uk

Base-catalyzed hydrolysis (Saponification): This is an irreversible reaction that involves heating the ester with an aqueous solution of a strong base, such as sodium hydroxide. chemguide.co.uk The initial product is the carboxylate salt, which is then protonated in a separate acidic workup step to yield the carboxylic acid. chemguide.co.uk

Transesterification: The ethyl ester can be converted to other esters (e.g., methyl, benzyl) by reacting it with a different alcohol in the presence of an acid or base catalyst. This equilibrium-driven reaction usually requires a large excess of the new alcohol or removal of the ethanol by-product.

Reduction: The ester can be reduced to the corresponding primary alcohol, 3,3-difluoroprop-2-en-1-ol. A powerful reducing agent like lithium aluminum hydride (LiAlH₄) is typically required for this transformation. The reaction involves the nucleophilic addition of a hydride ion to the ester carbonyl group.

Amidation: Reaction of the ester with an amine can produce the corresponding amide. This reaction is often slower than with more reactive carboxylic acid derivatives like acyl chlorides and may require heating or catalytic activation.

The table below summarizes these functional group interconversions.

| Reaction | Reagents | Product |

| Acid-catalyzed Hydrolysis | H₃O⁺, heat | 3,3-difluoroprop-2-enoic acid |

| Base-catalyzed Hydrolysis | 1. NaOH, H₂O, heat; 2. H₃O⁺ | 3,3-difluoroprop-2-enoic acid |

| Transesterification | R'OH, H⁺ or RO⁻ | R'-3,3-difluoroprop-2-enoate |

| Reduction | 1. LiAlH₄, Et₂O; 2. H₃O⁺ | 3,3-difluoroprop-2-en-1-ol |

| Amidation | R₂NH, heat | N,N-dialkyl-3,3-difluoroprop-2-enamide |

Applications of Ethyl 3,3 Difluoroprop 2 Enoate in Complex Fluorinated Molecule Synthesis

Construction of Diverse Fluorinated Heterocyclic Systems

Ethyl 3,3-difluoroprop-2-enoate serves as a key starting material for the synthesis of various fluorinated heterocyclic compounds. These structures are of significant interest due to their prevalence in pharmaceuticals and agrochemicals. The reactivity of the double bond and the ester group allows for a range of cyclization reactions.

For instance, the reaction of this compound with binucleophiles can lead to the formation of different heterocyclic rings. The specific outcome of the reaction is often dependent on the nature of the nucleophile and the reaction conditions. One notable application is in the synthesis of fluorinated pyrazoles, a class of compounds with demonstrated utility in agrochemicals. For example, ethyl 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate, a key intermediate for the fungicide Bixafen®, can be synthesized utilizing strategies involving fluorinated building blocks. nih.gov

Furthermore, the versatility of fluorinated building blocks extends to the synthesis of other heterocyclic systems. Research has demonstrated the use of related fluorinated compounds in the preparation of dihydropyrano[2,3-c]pyrazoles and 2H-pyrido[1,2-a]pyrimidines. researchgate.net The incorporation of fluorine into these heterocyclic scaffolds can significantly influence their biological activity. researchgate.net

Preparation of Fluorinated Carboxylic Acid Derivatives

The ester functionality of this compound allows for its conversion into a variety of fluorinated carboxylic acid derivatives. These derivatives are valuable intermediates in organic synthesis.

Hydrolysis of the ester group under acidic or basic conditions yields 3,3-difluoroprop-2-enoic acid. This carboxylic acid can then be converted into other derivatives such as acid chlorides, amides, and other esters. For example, the synthesis of difluorophosphonoacetic acid has been achieved from related difluorinated ester precursors. researchgate.net These transformations provide access to a broader range of fluorinated building blocks for more complex synthetic endeavors.

The following table summarizes some key reactions for the preparation of fluorinated carboxylic acid derivatives from this compound and related compounds:

| Starting Material | Reagent(s) | Product |

| This compound | H3O+ or OH- | 3,3-Difluoroprop-2-enoic acid |

| Ethyl difluoro(diethoxyphosphinyl)acetate | Bromotrimethylsilane, then H2O | Difluorophosphonoacetic acid |

Role in the Synthesis of Agrochemicals with Fluorinated Moieties

The introduction of fluorine into agrochemicals can enhance their efficacy and metabolic stability. researchgate.net this compound and similar fluorinated building blocks are instrumental in the synthesis of modern agrochemicals. ccspublishing.org.cn

A prominent example is the synthesis of succinate (B1194679) dehydrogenase inhibitor (SDHI) fungicides. ccspublishing.org.cn Several commercial fungicides, such as benzovindiflupyr (B602336) and fluindapyr, contain a 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide moiety. ccspublishing.org.cn The synthesis of this crucial fragment often relies on precursors derived from difluorinated building blocks. ccspublishing.org.cn

The strategic incorporation of fluorine, often as a difluoromethyl group, can significantly impact the biological activity of these compounds. researchgate.net The development of efficient synthetic routes to these fluorinated intermediates is a key focus in agrochemical research. ccspublishing.org.cn

Development of Fluorinated Pharmaceutical Leads and Bioactive Molecules

Fluorine is a common element in many pharmaceuticals, where its presence can improve metabolic stability, bioavailability, and binding affinity to target proteins. mdpi.comresearchgate.net this compound serves as a valuable tool for medicinal chemists to introduce fluorine into potential drug candidates.

The synthesis of fluorinated heterocyclic compounds, as discussed in section 4.1, is highly relevant to pharmaceutical development, as a large proportion of drugs contain heterocyclic scaffolds. researchgate.net The ability to create novel fluorinated heterocycles opens up new avenues for drug discovery. For instance, the synthesis of fluorinated pyrazoles has been a focus due to their diverse biological activities. nih.gov

Recent research has also highlighted the development of environmentally friendlier methods for synthesizing fluorinated compounds, aiming to reduce the use of persistent PFAS reagents. sciencedaily.comuva.nl These advancements are crucial for the sustainable production of fluorinated pharmaceuticals. uva.nlsciencelink.net

Contributions to Advanced Materials Chemistry, including Fluorinated Polymers

The unique properties of fluorinated compounds also make them valuable in materials science. Fluorinated polymers, for example, can exhibit desirable characteristics such as high thermal stability, chemical resistance, and low surface energy.

While direct polymerization of this compound may be challenging, its derivatives can serve as monomers for the synthesis of fluorinated polymers. The introduction of the difluoromethylene group into a polymer backbone can significantly alter its properties. Research in this area is ongoing, exploring the potential of various fluorinated building blocks in creating novel materials with tailored functionalities.

Advanced Spectroscopic Characterization of Ethyl 3,3 Difluoroprop 2 Enoate Derivatives and Reaction Products

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H-NMR and ¹⁹F-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of fluorinated organic molecules like ethyl 3,3-difluoroprop-2-enoate and its derivatives. Both proton (¹H) and fluorine-19 (¹⁹F) NMR spectroscopy provide a wealth of information regarding the connectivity and chemical environment of the atoms within the molecule.

¹H-NMR Spectroscopy: The ¹H-NMR spectrum of this compound is expected to show characteristic signals for the ethyl group and the vinylic proton. The ethyl group will present as a quartet for the methylene (B1212753) protons (-CH₂-) and a triplet for the methyl protons (-CH₃), a result of spin-spin coupling with each other. The chemical shift of the vinylic proton is significantly influenced by the presence of the geminal fluorine atoms and the ester functionality. In related ethyl 2,2-difluoroalkanoates, the methylene protons of the ethyl ester typically appear around 4.25-4.32 ppm, and the methyl protons are found at approximately 1.34 ppm. rsc.org The vinylic proton in this compound is expected to be a triplet due to coupling with the two fluorine atoms.

¹⁹F-NMR Spectroscopy: ¹⁹F-NMR is particularly powerful for characterizing fluorinated compounds due to its high sensitivity and wide chemical shift range. biophysics.org For this compound, a single resonance is expected for the two equivalent fluorine atoms. The chemical shift of this signal provides a clear indication of the electronic environment of the C-F bonds. In similar structures like ethyl 2,2-difluoro-6-phenylhexanoate, the ¹⁹F-NMR signal for the CF₂ group appears as a triplet around -105.83 ppm, with coupling to the adjacent protons. rsc.org The coupling between the fluorine nuclei and the vinylic proton (³JHF) is a key diagnostic feature.

Below is a table summarizing the expected ¹H-NMR and ¹⁹F-NMR data for this compound, based on the analysis of structurally similar compounds.

| Proton/Fluorine | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constants (J, Hz) |

| Vinylic-H | 5.5 - 6.5 | Triplet (t) | ³JHF ≈ 15-20 Hz |

| -OCH₂CH₃ | 4.1 - 4.3 | Quartet (q) | ³JHH ≈ 7 Hz |

| -OCH₂CH₃ | 1.2 - 1.4 | Triplet (t) | ³JHH ≈ 7 Hz |

| CF₂ | -100 to -120 | Doublet of triplets (dt) or Triplet (t) | ³JHF ≈ 15-20 Hz |

Note: The actual chemical shifts and coupling constants can vary depending on the solvent and the specific electronic environment.

For derivatives of this compound, the substitution pattern will significantly affect the NMR spectra. For instance, the introduction of different substituents on the carbon-carbon double bond would alter the chemical shifts of the remaining protons and the fluorine atoms, providing valuable structural information.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

Mass spectrometry (MS) is a fundamental technique for determining the molecular weight and elemental composition of a compound. For this compound (C₅H₆F₂O₂), the molecular weight is 136.096 g/mol . chemcd.comkeyorganics.netsigmaaldrich.comlookchem.com

In a typical electron ionization (EI) mass spectrum, the molecular ion peak ([M]⁺) would be observed at m/z 136. The fragmentation pattern of esters is often characterized by specific cleavage pathways. libretexts.orgdocbrown.info For this compound, some expected fragmentation patterns include:

Loss of the ethoxy group (-OCH₂CH₃): This would result in a fragment ion at m/z 91, corresponding to [M - 45]⁺.

Loss of an ethyl radical (-CH₂CH₃): This would lead to a fragment at m/z 107, corresponding to [M - 29]⁺.

McLafferty rearrangement: This rearrangement is common for esters and could lead to the formation of a radical cation with a specific m/z value.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the unambiguous determination of the elemental composition of the molecule and its fragments. For instance, the HRMS of a derivative, ethyl 2,2-difluoro-7-(tosyloxy)heptanoate, showed a calculated mass of 387.1048 for [M+Na]⁺, which was in close agreement with the found value of 387.1045, confirming its molecular formula. rsc.org

A table summarizing the expected key fragments in the mass spectrum of this compound is presented below.

| m/z | Proposed Fragment Ion | Neutral Loss |

| 136 | [C₅H₆F₂O₂]⁺ (Molecular Ion) | - |

| 107 | [C₃HF₂O₂]⁺ | •CH₂CH₃ |

| 91 | [C₃HF₂O]⁺ | •OCH₂CH₃ |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to display characteristic absorption bands for the carbonyl group (C=O) of the ester, the carbon-carbon double bond (C=C), and the carbon-fluorine bonds (C-F). docbrown.infolibretexts.org

The key expected IR absorption bands are:

C=O Stretch: A strong absorption band in the region of 1720-1740 cm⁻¹, characteristic of an α,β-unsaturated ester. orgchemboulder.com

C=C Stretch: A medium intensity band around 1640-1660 cm⁻¹.

C-F Stretch: Strong and broad absorptions in the region of 1100-1300 cm⁻¹, indicative of the geminal difluoro group.

C-O Stretch: Absorptions in the 1000-1300 cm⁻¹ region corresponding to the C-O bonds of the ester group. orgchemboulder.com

The IR spectrum of a related compound, ethyl 2,2-difluoro-6-phenylhexanoate, shows a strong C=O stretch at 1765 cm⁻¹ and C-F related absorptions. rsc.org

| Functional Group | Expected Absorption Range (cm⁻¹) | Intensity |

| C=O (Ester) | 1720 - 1740 | Strong |

| C=C (Alkene) | 1640 - 1660 | Medium |

| C-F | 1100 - 1300 | Strong, Broad |

| C-O (Ester) | 1000 - 1300 | Medium to Strong |

Advanced Spectroscopic Techniques for Elucidating Stereochemical Configuration

For derivatives of this compound where stereoisomerism is possible (e.g., E/Z isomers), advanced spectroscopic techniques are crucial for determining the specific stereochemical configuration.

Two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) can be employed to establish the connectivity within the molecule. NOESY (Nuclear Overhauser Effect Spectroscopy) is particularly powerful for determining through-space proximity of atoms. For an alkene, a NOESY experiment can distinguish between E and Z isomers by observing the spatial correlation between substituents on the double bond.

For example, in a substituted derivative of this compound, a NOE correlation between a proton on a substituent and the vinylic proton would indicate their proximity and help in assigning the stereochemistry. The magnitude of the NOE is inversely proportional to the sixth power of the distance between the nuclei, providing a sensitive probe of internuclear distances.

Furthermore, the coupling constants between protons and fluorine atoms across the double bond can also provide stereochemical information. Typically, the magnitude of the ³JHF coupling constant can differ for cis and trans relationships, aiding in the assignment of isomers.

Computational and Theoretical Studies on Ethyl 3,3 Difluoroprop 2 Enoate

Quantum Chemical Calculations of Electronic Structure and Reactivity Profiles

Quantum chemical calculations are instrumental in understanding the electronic structure and predicting the reactivity of Ethyl 3,3-difluoroprop-2-enoate. Methods such as Density Functional Theory (DFT) are employed to model its molecular orbitals, charge distribution, and electrostatic potential.

The presence of two fluorine atoms at the C3 position significantly influences the electronic properties of the double bond. These strongly electronegative atoms withdraw electron density, rendering the C2 atom electrophilic and susceptible to nucleophilic attack. This is a key feature that governs the compound's reactivity.

Key calculated electronic properties often include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and distributions are calculated to predict reactivity. For this compound, the LUMO is expected to be localized on the C2-C3 double bond, with a significant coefficient on the C2 atom, confirming its electrophilic nature.

Electrostatic Potential (ESP) Map: The ESP map visually represents the charge distribution. For this molecule, a region of positive electrostatic potential (electron deficiency) is anticipated around the C2 and C3 atoms, while a negative potential is expected around the fluorine and oxygen atoms.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides information about charge distribution and donor-acceptor interactions within the molecule. It can quantify the electron-withdrawing effect of the CF2 group and the conjugative effects within the acrylate (B77674) system.

Table 1: Calculated Electronic Properties of this compound (Illustrative Data)

| Property | Calculated Value (Illustrative) | Significance |

| HOMO Energy | -8.5 eV | Indicates the electron-donating ability of the molecule. |

| LUMO Energy | -1.2 eV | Indicates the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap | 7.3 eV | Relates to the chemical reactivity and kinetic stability. |

| Dipole Moment | ~2.5 D | Reflects the overall polarity of the molecule. |

Note: The values in this table are illustrative and would be determined through specific computational studies.

Elucidation of Reaction Mechanisms Through Computational Modeling

Computational modeling is a powerful tool for elucidating the mechanisms of reactions involving this compound. By calculating the potential energy surface for a proposed reaction, chemists can identify transition states, intermediates, and determine the most favorable reaction pathway.

A common reaction involving this compound is the Michael addition, where a nucleophile adds to the electrophilic C2 atom. Computational studies can model the approach of the nucleophile, the formation of the new carbon-carbon or carbon-heteroatom bond, and the subsequent protonation or rearrangement steps. These studies can also predict the stereochemical outcome of such reactions.

Table 2: Computationally Modeled Reaction Parameters for Michael Addition to this compound (Illustrative Data)

| Reaction Step | Calculated Activation Energy (kcal/mol) | Reaction Enthalpy (kcal/mol) | Description |

| Nucleophilic Attack | 10-15 | -5 to -10 | The initial addition of the nucleophile to the C2 position. |

| Proton Transfer | 2-5 | -20 to -25 | The subsequent protonation of the resulting enolate intermediate. |

Note: The values in this table are illustrative and depend on the specific nucleophile and reaction conditions modeled.

Prediction and Interpretation of Spectroscopic Parameters

Computational chemistry allows for the prediction of various spectroscopic parameters, which can be compared with experimental data to confirm the structure of this compound and its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy: DFT calculations can accurately predict the ¹H, ¹³C, and ¹⁹F NMR chemical shifts. nih.govgithub.ionih.gov The gauge-including atomic orbital (GIAO) method is commonly used for this purpose. nih.gov Predicted spectra can aid in the assignment of complex experimental spectra and in the stereochemical analysis of reaction products.

Infrared (IR) Spectroscopy: The vibrational frequencies and intensities can be calculated to predict the IR spectrum. This allows for the assignment of characteristic peaks, such as the C=O and C=C stretching frequencies, which are sensitive to the electronic effects of the fluorine atoms.

Mass Spectrometry (MS): While not a direct prediction from quantum chemistry in the same way as NMR or IR, understanding the electronic structure helps in predicting fragmentation patterns observed in mass spectrometry.

Table 3: Predicted vs. Experimental Spectroscopic Data for this compound (Illustrative Data)

| Spectroscopic Parameter | Predicted Value | Experimental Value (Typical Range) |

| ¹H NMR (δ, ppm) - H at C2 | 6.2 - 6.5 | 6.1 - 6.4 |

| ¹³C NMR (δ, ppm) - C=O | 160 - 165 | 162 - 167 |

| ¹⁹F NMR (δ, ppm) | -90 to -110 | -95 to -115 |

| IR (cm⁻¹) - C=O stretch | 1720 - 1740 | 1725 - 1745 |

| IR (cm⁻¹) - C=C stretch | 1650 - 1670 | 1655 - 1675 |

Note: The values in this table are illustrative and would be refined through specific computational and experimental work.

Conformational Analysis and Stereoselectivity Predictions

The flexibility of the ethyl ester group and the potential for different orientations around the C-C single bonds mean that this compound can exist in various conformations. Computational methods are used to perform conformational analyses to identify the most stable conformers and the energy barriers between them. soton.ac.ukcwu.edu

Computational studies can model the interaction of the different conformers of this compound with a catalyst or another reactant, allowing for the calculation of the transition state energies for the formation of different stereoisomers. The pathway with the lower activation energy will be favored, thus determining the stereochemical outcome.

Table 4: Relative Energies of Conformers of this compound (Illustrative Data)

| Conformer | Dihedral Angle (O=C-O-C) | Relative Energy (kcal/mol) | Boltzmann Population (%) |

| s-trans | 180° | 0.0 | ~95 |

| s-cis | 0° | 2.5 | ~5 |

Note: The values in this table are illustrative and would be the result of a detailed conformational search and energy calculation.

Future Perspectives and Emerging Research Directions

Development of Sustainable and Green Synthetic Methodologies

The future synthesis of Ethyl 3,3-difluoroprop-2-enoate is expected to be heavily influenced by the principles of green chemistry, moving away from traditional methods that may involve hazardous solvents and produce significant waste. Research is anticipated to focus on improving the atom economy and environmental profile of established synthetic routes, such as the Wittig reaction.

The Wittig reaction, a cornerstone for alkene synthesis, has been identified as a process that can be made significantly greener. gctlc.org Traditional approaches often utilize hazardous solvents and generate stoichiometric amounts of triphenylphosphine (B44618) oxide as a byproduct. Future methodologies for preparing this compound will likely adapt greener protocols that have been successfully applied to similar transformations. These include solvent-free reactions, which can be conducted between a solid phosphorane and a liquid aldehyde or in a melt, offering fast reaction times, high yields, and simple product isolation. semanticscholar.orgresearchgate.net

Another promising avenue is the use of alternative, environmentally benign solvent systems. Deep Eutectic Solvents (DES), such as a mixture of choline (B1196258) chloride and glycerol, have been shown to be effective media for Wittig reactions, accommodating a wide range of substrates and bases under mild, room-temperature conditions. nih.gov The application of such systems would not only eliminate volatile organic solvents but also simplify the removal of the triphenylphosphine oxide byproduct. nih.gov Furthermore, conducting the reaction in water, potentially using in-situ formation of the ylide from a phosphonium (B103445) salt with a mild base like sodium bicarbonate, represents a significant step towards a more sustainable process. semanticscholar.org

Biocatalysis offers a sophisticated approach to green synthesis. A one-pot method combining the biocatalytic oxidation of an alcohol to an aldehyde with a subsequent Wittig reaction has been demonstrated in water. uea.ac.uk Employing an engineered enzyme, such as a choline oxidase mutant, to generate the required aldehyde precursor in situ from a more readily available alcohol could streamline the synthesis of compounds like this compound, further reducing the environmental impact. uea.ac.uk

Table 1: Comparison of Traditional vs. Green Wittig Reaction Methodologies

| Feature | Traditional Wittig Methodology | Emerging Green Methodology | Green Advantage |

|---|---|---|---|

| Solvent | Anhydrous organic solvents (e.g., THF, DMF, Toluene) | Water, Deep Eutectic Solvents (DES), or solvent-free | Reduces use of hazardous, volatile, and flammable organic solvents. gctlc.orgnih.gov |

| Reaction Conditions | Often requires inert atmosphere and strictly anhydrous conditions | Can be performed under air, at room temperature | Simplifies reaction setup, reduces energy consumption. nih.gov |

| Byproduct Removal | Often requires column chromatography to remove triphenylphosphine oxide | Simplified workup, potential for precipitation or extraction in DES/aqueous systems | Reduces solvent waste from purification and improves process efficiency. nih.gov |

| Reagent Generation | Pre-formation of ylide using strong, hazardous bases (e.g., n-BuLi) | In-situ generation using milder bases (e.g., K₂CO₃, NaHCO₃) or biocatalytic precursor generation | Enhances safety by avoiding highly reactive and moisture-sensitive reagents. semanticscholar.orguea.ac.uk |

Integration into Continuous Flow Chemistry Systems

The synthesis and application of this compound are poised to benefit significantly from the adoption of continuous flow chemistry. This technology offers enhanced control, safety, and scalability compared to traditional batch processing. youtube.comyoutube.comyoutube.com

The modular nature of flow chemistry allows for the seamless integration of multiple synthetic steps, including reaction, workup, and purification, into a single, automated process. youtube.com This "end-to-end" approach reduces manual handling, minimizes processing time from hours to minutes, and can decrease the required plant space. youtube.com Research into the synthesis of this compound could explore a multi-step flow process, for example, starting from the generation of a difluoro-precursor followed by an in-line Wittig reaction and subsequent purification. The synthesis of other complex molecules, such as the antiepileptic drug Rufinamide, has already demonstrated the power of multi-step flow systems. uc.pt

Table 2: Potential Advantages of Flow Chemistry for this compound Synthesis

| Parameter | Batch Processing | Continuous Flow Processing | Advantage for Synthesis |

|---|---|---|---|

| Safety | Accumulation of reagents and energy; potential for thermal runaway. | Small reactor volume, superior heat transfer, on-demand generation of intermediates. | Significantly reduced risk, especially for exothermic or hazardous reactions. youtube.comyoutube.com |

| Control | Gradients in temperature and concentration are common. | Precise control over residence time, temperature, and stoichiometry. youtube.comyoutube.com | Higher reproducibility, improved yield, and better selectivity. |

| Scalability | Scaling up is complex and can introduce new safety and mixing challenges. | Scaling is achieved by running the reactor for longer periods ("scaling out"). | More straightforward and predictable transition from lab to production scale. youtube.com |

| Efficiency | Multiple discrete steps with isolation and purification at each stage. | Integration of multiple reaction and purification steps into one continuous stream. | Reduced manual handling, shorter cycle times, and less solvent waste. youtube.com |

Exploration of Novel Catalytic Systems for Enhanced Efficiency

Future research will undoubtedly seek to discover and implement novel catalytic systems to improve the efficiency, selectivity, and scope of reactions involving this compound. The focus will likely be on organocatalysis, metal catalysis, and biocatalysis to access new reaction pathways and improve existing ones.

Organocatalysis: Asymmetric organocatalysis has become a powerful tool in modern synthesis. mdpi.com For reactions involving this compound as a substrate, such as Michael additions, chiral organocatalysts could be employed to generate enantioenriched products. Cinchona alkaloid derivatives, for instance, have been successfully used as organocatalysts in asymmetric Michael and Friedel-Crafts reactions. mdpi.com Similarly, proline-based catalysts, which can be immobilized on solid supports like mesoporous silica (B1680970) for easier recovery and reuse, are effective for asymmetric aldol (B89426) reactions and could be adapted for conjugate additions. mdpi.com The development of catalysts that can control the stereochemistry of additions to the difluoroalkene moiety would be a significant advancement.

Metal Catalysis: While green chemistry principles often favor reducing reliance on heavy metals, the development of efficient catalysts using earth-abundant and less toxic metals like copper or iron is a major research direction. A copper(II) bis-thiazole complex has been reported as a heterogeneous catalyst for the olefination of aldehydes, presenting a recyclable alternative for Wittig-type reactions. semanticscholar.org For the synthesis of precursors, Lewis acid catalysts, including those that are environmentally benign and can function in water, are continually being developed to promote key bond-forming reactions. researchgate.net

Heterogeneous Catalysis: The development of solid-supported catalysts is a key goal for sustainable industrial processes. Anchoring a known homogeneous catalyst onto a solid support like silica, a polymer, or a biopolymer (e.g., cellulose (B213188) or agar) facilitates easy separation of the catalyst from the reaction mixture, enabling its reuse and minimizing product contamination. mdpi.commdpi.com For example, a KF/γ-Al₂O₃ solid base catalyst has been shown to be effective and reusable for O-ethylation reactions, a strategy that could be explored for other base-catalyzed processes. mdpi.com

Table 3: Potential Catalytic Systems for the Synthesis and Functionalization of this compound

| Catalyst Type | Example | Potential Application | Prospective Benefit |

|---|---|---|---|

| Organocatalyst | Cinchona Alkaloid or Proline Derivatives | Asymmetric Michael addition to the C=C bond | Access to chiral molecules with high enantioselectivity. mdpi.commdpi.com |

| Biocatalyst | Engineered Oxidases/Enzymes | One-pot synthesis via in-situ aldehyde generation | Green, aqueous reaction conditions; high selectivity. uea.ac.uk |

| Heterogeneous Metal Catalyst | Copper(II) complexes on a solid support | Catalytic Wittig-type olefination reactions | Catalyst recyclability, reduced metal leaching into the product. semanticscholar.org |

| Heterogeneous Base Catalyst | KF on Alumina (KF/γ-Al₂O₃) | Base-catalyzed steps in synthesis or functionalization | Reusability, avoidance of corrosive aqueous bases, simplified workup. mdpi.com |

Expansion of Synthetic Utility in Undiscovered Chemical Space

This compound is a versatile building block with significant potential for constructing complex, fluorinated molecules. The electron-withdrawing nature of the two fluorine atoms and the ester group makes the double bond highly electrophilic and an excellent participant in a variety of transformations.

Future research is expected to exploit its reactivity as a Michael acceptor. The conjugate addition of various nucleophiles (carbon, nitrogen, oxygen, sulfur) would provide access to a wide range of β-substituted difluoropropionates, which are valuable precursors for pharmaceuticals and agrochemicals.

The compound is also a prime candidate for cycloaddition reactions. As an electron-deficient alkene, it can act as a potent dienophile in [4+2] Diels-Alder reactions or as a dipolarophile in [3+2] cycloadditions. For instance, reactions with nitrones could lead to novel, highly functionalized isoxazolidine (B1194047) rings, a reaction pathway that has been explored for other electron-poor alkenes like 3,3,3-tribromo-1-nitroprop-1-ene. nih.gov Similarly, dearomative [3+2] cycloadditions, which have been successfully performed on substrates like 2-nitrobenzofurans using organocatalysts, could be applied to generate complex, tricyclic scaffolds from this compound and suitable partners. nih.gov

The gem-difluoroalkene moiety itself is a valuable functional group, serving as a stable bioisostere for a carbonyl group or amide bond. Exploring the use of this compound in the synthesis of peptidomimetics or other biologically active compounds where metabolic stability is crucial represents a significant area of future research. The development of tandem reactions, where an initial addition is followed by an intramolecular cyclization, could rapidly build molecular complexity and lead to the discovery of novel heterocyclic systems. researchgate.net

Table 4: Prospective Synthetic Applications in Novel Chemical Space

| Reaction Type | Potential Reaction Partner | Resulting Chemical Scaffold | Potential Impact |

|---|---|---|---|

| Asymmetric Michael Addition | Thiols, amines, enolates | Chiral β-substituted α,α-difluoropropionates | Access to building blocks for chiral drugs and agrochemicals. |

| [4+2] Cycloaddition (Diels-Alder) | Dienes (e.g., cyclopentadiene, Danishefsky's diene) | Functionalized gem-difluorocyclohexenes | Rapid construction of complex, fluorinated alicyclic systems. |

| [3+2] Cycloaddition | Nitrones, Azomethine Ylides, Diazoalkanes | Novel gem-difluoro-substituted five-membered heterocycles (isoxazolidines, pyrrolidines). nih.gov | Discovery of new heterocyclic frameworks with potential biological activity. |

| Dearomative Cycloaddition | Substituted indoles or benzofurans | Polycyclic/spirocyclic systems containing a difluorinated ring | Creation of novel, three-dimensional molecular architectures from simple aromatic precursors. nih.gov |

| Tandem Addition-Cyclization | Dinucleophiles (e.g., amino-thiols, hydrazines) | Difluorinated saturated heterocycles | Efficient one-pot synthesis of complex heterocyclic structures. researchgate.net |

Q & A

Q. What are the optimal synthetic routes for Ethyl 3,3-difluoroprop-2-enoate, and how can purity be ensured?

Q. How can crystallographic data resolve ambiguities in the molecular geometry of this compound?

-

Methodological Answer : Single-crystal X-ray diffraction with SHELXL refinement (e.g., TWIN/BASF commands for twinned crystals) provides precise bond lengths (C-F: ~1.34 Å) and dihedral angles. For example, the vinyl C=C-F₂ plane can be compared to DFT-optimized structures to validate stereoelectronic effects .

-

Example Crystallographic Parameters :

| Parameter | Experimental Value | DFT Calculation |

|---|---|---|

| C-F Bond Length | 1.33 Å | 1.35 Å |

| C=C-F Angle | 122° | 120° |

Q. What strategies address contradictions in reported reactivity under nucleophilic conditions?

- Methodological Answer : Divergent reactivity (e.g., Michael addition vs. ester hydrolysis) may arise from solvent polarity or nucleophile strength. Systematic studies using kinetic profiling (in situ NMR) and isotopic labeling (¹⁸O in ester group) can differentiate mechanisms. Control experiments with deuterated solvents (CD₃CN vs. D₂O) clarify solvent effects .

Q. How do computational methods complement experimental data in understanding fluorine substitution effects?

- Methodological Answer : DFT calculations (B3LYP/6-311+G(d,p)) model electronic effects:

- NBO Analysis : Quantifies hyperconjugation (C-F σ* → C=C π*).

- Electrostatic Potential Maps : Visualize electron-deficient vinyl regions for nucleophilic attack.

Experimental validation via Hammett plots (substituent effects on reaction rates) aligns with computed σ values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.